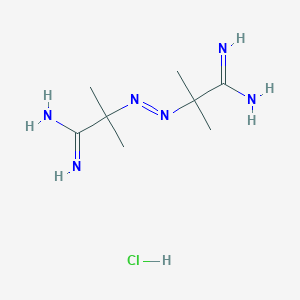

Azobisisobutyramidinium dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azobisisobutyramidinium dichloride (AIBN) is a chemical compound that is widely used in scientific research as a radical initiator. It is a white crystalline powder that is soluble in water and organic solvents. AIBN is a key component in many chemical reactions, including polymerization, cross-linking, and grafting. In

Mechanism Of Action

Azobisisobutyramidinium dichloride works by decomposing into two radicals when heated. These radicals are highly reactive and can initiate a wide range of chemical reactions. Azobisisobutyramidinium dichloride is a thermally stable compound, which means that it can be stored for long periods without decomposing. However, when heated, Azobisisobutyramidinium dichloride decomposes quickly, releasing the radicals that initiate the chemical reaction.

Biochemical And Physiological Effects

Azobisisobutyramidinium dichloride is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that does not interact with biological systems. However, Azobisisobutyramidinium dichloride is toxic when ingested or inhaled, and it should be handled with care.

Advantages And Limitations For Lab Experiments

Azobisisobutyramidinium dichloride has several advantages for lab experiments. It is a highly reactive compound that can initiate a wide range of chemical reactions. It is also thermally stable, which means that it can be stored for long periods without decomposing. Additionally, Azobisisobutyramidinium dichloride is relatively inexpensive and easy to obtain.

However, there are also some limitations to using Azobisisobutyramidinium dichloride in lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. It is also highly reactive, which means that it can be difficult to control the rate of the chemical reaction. Finally, Azobisisobutyramidinium dichloride is not suitable for all types of chemical reactions, and its use may be limited in some applications.

Future Directions

There are many future directions for research on Azobisisobutyramidinium dichloride. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Azobisisobutyramidinium dichloride, such as in the synthesis of new materials or in the production of renewable energy. Additionally, there is a need for more research on the toxicity of Azobisisobutyramidinium dichloride and its effects on the environment. Overall, Azobisisobutyramidinium dichloride is a versatile compound with many potential applications, and there is still much to be learned about its properties and uses.

Synthesis Methods

Azobisisobutyramidinium dichloride is synthesized through the reaction of isobutyronitrile with azodicarbonamide in the presence of hydrochloric acid. The reaction proceeds through a radical mechanism and produces Azobisisobutyramidinium dichloride as the main product. The synthesis of Azobisisobutyramidinium dichloride is a straightforward process, and the compound can be obtained in high yields.

Scientific Research Applications

Azobisisobutyramidinium dichloride is widely used in scientific research as a radical initiator. It is a key component in many chemical reactions, including polymerization, cross-linking, and grafting. Azobisisobutyramidinium dichloride is used to initiate the polymerization of acrylic and methacrylic monomers, which are used to make a wide range of products, including paints, adhesives, and plastics. Azobisisobutyramidinium dichloride is also used to cross-link polymers, which improves their mechanical properties and makes them more resistant to heat and chemicals. Additionally, Azobisisobutyramidinium dichloride is used to graft polymers onto surfaces, which can improve their adhesion and durability.

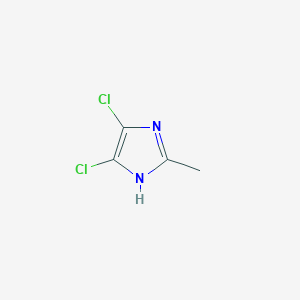

properties

CAS RN |

15453-05-1 |

|---|---|

Product Name |

Azobisisobutyramidinium dichloride |

Molecular Formula |

C8H19ClN6 |

Molecular Weight |

234.73 g/mol |

IUPAC Name |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C8H18N6.ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;/h1-4H3,(H3,9,10)(H3,11,12);1H |

InChI Key |

QMYCJCOPYOPWTI-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |

Canonical SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |

Other CAS RN |

2997-92-4 15453-05-1 |

Related CAS |

13217-66-8 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)